Propyl[2-(methylthio)phenyl] sulfide Propyl[2-(methylthio)phenyl] sulfide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13635405
InChI: InChI=1S/C10H14S2/c1-3-8-12-10-7-5-4-6-9(10)11-2/h4-7H,3,8H2,1-2H3
SMILES: CCCSC1=CC=CC=C1SC
Molecular Formula: C10H14S2
Molecular Weight: 198.4 g/mol

Propyl[2-(methylthio)phenyl] sulfide

CAS No.:

Cat. No.: VC13635405

Molecular Formula: C10H14S2

Molecular Weight: 198.4 g/mol

* For research use only. Not for human or veterinary use.

Propyl[2-(methylthio)phenyl] sulfide -

Specification

Molecular Formula C10H14S2
Molecular Weight 198.4 g/mol
IUPAC Name 1-methylsulfanyl-2-propylsulfanylbenzene
Standard InChI InChI=1S/C10H14S2/c1-3-8-12-10-7-5-4-6-9(10)11-2/h4-7H,3,8H2,1-2H3
Standard InChI Key PXLFGEWXILWJES-UHFFFAOYSA-N
SMILES CCCSC1=CC=CC=C1SC
Canonical SMILES CCCSC1=CC=CC=C1SC

Introduction

Structural Identification and Nomenclature

The compound’s IUPAC name, 1-methylsulfanyl-3-propylsulfanylbenzene, reflects its substitution pattern on the benzene ring. The methylthio group (-SCH3_3) is attached at position 1, while the propylthio group (-SCH2_2CH2_2CH3_3) occupies position 3 . Key identifiers include:

  • CAS Registry Number: 1443344-45-3

  • SMILES Notation: CCCSC1=CC=CC(=C1)SC

  • InChIKey: BEAUKDYCVJBCAU-UHFFFAOYSA-N

The molecular structure confers moderate hydrophobicity, with the propyl chain enhancing lipid solubility compared to shorter alkyl variants.

Synthesis and Manufacturing

Alternative Pathways

  • Cross-Coupling Reactions: Palladium-catalyzed coupling between aryl halides and thiols could theoretically yield the target compound, though no direct references exist in the provided sources.

  • Oxidative Thiolation: Disulfide formation followed by reduction is another plausible route, though less efficient for asymmetric sulfides .

Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular Weight198.4 g/mol
DensityNot reported-
Melting PointNot reported
Boiling PointEstimated >200°C (analogous sulfides)
Refractive IndexNot reported-
SolubilityLikely soluble in organic solvents

Key Observations:

  • The compound’s liquid state at room temperature is inferred from analogous sulfides like methyl propyl sulfide (boiling point: 95.5°C) .

  • The absence of reported melting/boiling points suggests limited experimental characterization, highlighting a gap in the literature .

Chemical Reactivity and Stability

Oxidation Behavior

Sulfides are prone to oxidation, forming sulfoxides (R2SO\text{R}_2\text{SO}) or sulfones (R2SO2\text{R}_2\text{SO}_2) under strong oxidizing conditions. The electron-rich sulfur atoms in Propyl[2-(methylthio)phenyl] sulfide make it susceptible to such transformations, which could be exploited in synthetic applications .

Thermal Stability

While specific data are lacking, the compound’s stability at high temperatures is likely comparable to other diaryl sulfides, which decompose above 300°C .

Applications and Industrial Relevance

Catalysis and Ligand Design

EvitaChem lists the compound under "Hot Products" in catalysts and ligands, suggesting its utility in coordination chemistry. Potential roles include:

  • Metal Chelation: The two sulfur donors may bind transition metals (e.g., Pd, Cu), facilitating cross-coupling reactions.

  • Asymmetric Catalysis: Chiral sulfides are valuable in enantioselective synthesis, though the compound’s stereochemical potential remains unexplored.

Material Science

  • Polymer Additives: Sulfides act as stabilizers or vulcanizing agents in rubber production.

  • Surface Modification: Thioether groups can anchor molecules to metal surfaces, enabling sensor or coating applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator